Dimethyl phosphonate
Overview
Description
Mechanism of Action
Target of Action
Dimethyl hydrogen phosphite primarily targets the respiratory system, eyes, and skin . It is used as an intermediate in the production of insecticides and herbicides, as an additive to lubricants, and as a stabilizer in oil and plaster . It is also used as a flame retardant on nylon 6 fibers and in combination with guanidine and formaldehyde to impart flame and crease resistance to cotton textiles .
Mode of Action
Dimethyl hydrogen phosphite is a reagent for generating other organophosphorus compounds, exploiting the high reactivity of the P-H bond . It may form highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .
Biochemical Pathways
It is known that it can cause neoplastic and nonneoplastic changes in the lungs and forestomach of rats . It is also known to induce unscheduled DNA synthesis in hepatocytes of rats that had been treated with Aroclor or 3-methylcholanthrene .
Pharmacokinetics
It is known to be a water-soluble compound , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
Dimethyl hydrogen phosphite has been shown to cause dose-related neoplastic lesions in the lungs and forestomachs of Fischer 344 rats . It also causes eye, skin, and respiratory tract irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dimethyl hydrogen phosphite. For example, it is more stable in slightly alkaline than in acidic or neutral solution . It is also highly flammable, and its reactivity can be influenced by the presence of strong reducing or oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl phosphonate can be synthesized through the methanolysis of phosphorus trichloride or by heating diethyl phosphite in methanol . The reaction conditions typically involve maintaining a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, dimethyl hydrogen phosphite is produced by reacting methanol with phosphorus trichloride in a reaction kettle. The molar ratio of methanol to phosphorus trichloride is maintained at 3:1, and the reaction is exothermic. The temperature is controlled between 52°C to 170-175°C during the process. The crude product is then neutralized with ammonia and purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Dimethyl phosphonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions to form different organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Bases like sodium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: this compound.
Reduction: Corresponding hydrocarbons.
Substitution: Various organophosphorus compounds.
Scientific Research Applications
Dimethyl phosphonate has a wide range of applications in scientific research and industry:
Chemistry: It is used in the synthesis of α-aminophosphonates, which are important phosphorus analogs of amino acids.
Biology: It serves as a reagent in the study of enzyme mechanisms and biochemical pathways.
Comparison with Similar Compounds
- Dimethyl phosphonate
- Diethyl phosphite
- Trimethyl phosphite
- Dimethyl methylphosphonate
Comparison: this compound is unique due to its high reactivity and versatility in forming various organophosphorus compounds. Compared to this compound, it has a more reactive phosphorus-hydrogen bond, making it a valuable reagent in synthetic chemistry. Diethyl phosphite and trimethyl phosphite have similar reactivity but differ in their alkyl groups, affecting their physical properties and reactivity .
Properties
IUPAC Name |
dimethoxy(oxo)phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3P/c1-4-6(3)5-2/h1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFBFPXKTIQSSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[P+](=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020493, DTXSID10953634 | |
Record name | Dimethyl phosphonate | |
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Record name | Dimethoxy(oxo)phosphanium | |
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Molecular Weight |
109.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl hydrogen phosphite is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |
Record name | DIMETHYL HYDROGEN PHOSPHITE | |
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Record name | Phosphonic acid, dimethyl ester | |
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Record name | DIMETHYL HYDROGEN PHOSPHITE | |
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Boiling Point |
338 to 340 °F at 760 mmHg (NTP, 1992), 170.5, 171 °C | |
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Flash Point |
85 °F (NTP, 1992), 70 °C, 70 °C (Closed cup), 70 °C c.c. | |
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Record name | Dimethyl hydrogen phosphite | |
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Solubility |
greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992), Soluble in water; miscible with most organic solvents, In water, >10 g/100 mL at 20 °C, Solubility in water, g/100ml at 20 °C: >10 | |
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Density |
1.2 (USCG, 1999) - Denser than water; will sink, 1.2002 g/cu cm at 20 °C, Relative density (water = 1): 1.2 | |
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Vapor Density |
7.9 (Air = 1) | |
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Vapor Pressure |
1 mmHg at 77 °F ; 8 mmHg at 122 °F; 32 mmHg at 158 °F (NTP, 1992), 4.52 [mmHg], 1.5 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.135 | |
Record name | DIMETHYL HYDROGEN PHOSPHITE | |
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Color/Form |
Mobile, colorless liquid | |
CAS No. |
96-36-6; 868-85-9, 133082-25-4, 868-85-9, 31682-64-1 | |
Record name | DIMETHYL HYDROGEN PHOSPHITE | |
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Record name | Phosphorus(1+), dimethoxyoxo- | |
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Record name | Dimethyl hydrogen phosphite | |
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Record name | Dimethyl phosphite | |
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Record name | Dimethoxy(oxo)phosphanium | |
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Record name | DIMETHYL HYDROGEN PHOSPHITE | |
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Melting Point |
29 °C | |
Record name | DIMETHYL HYDROGEN PHOSPHITE | |
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